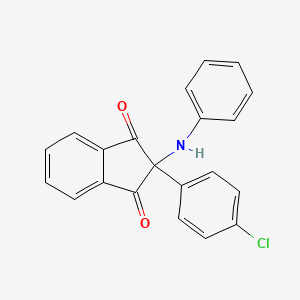
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as C16, is a synthetic compound that belongs to the family of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegeneration. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. Additionally, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines in activated macrophages, and protects neuronal cells against oxidative stress-induced cell death. In vivo studies have shown that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits tumor growth and metastasis in animal models of cancer, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure, which allows for accurate characterization and identification. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has also been extensively studied in various in vitro and in vivo models, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to using 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione in lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its application in certain assays. In addition, the exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood, which can make it difficult to design experiments to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for the study of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate its mechanism of action in more detail, which could provide insights into the development of new therapeutic agents. Additionally, the development of new analogs of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with improved pharmacological properties could lead to the development of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. The purity of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in activated macrophages. In addition, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to protect neuronal cells against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-anilino-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYFSXVMGBASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

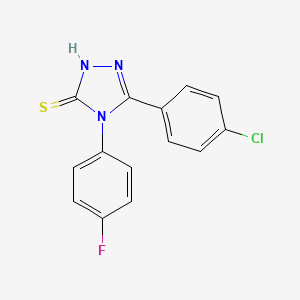
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
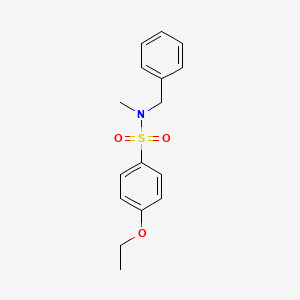
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
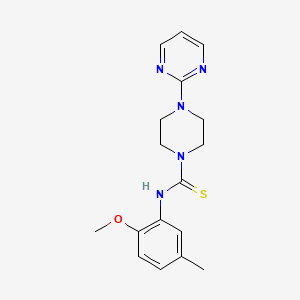
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
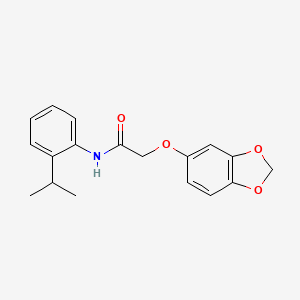


![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)